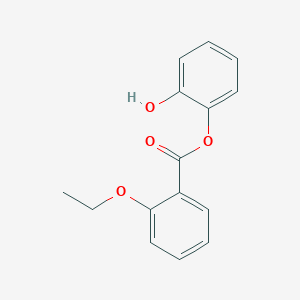

2-Hydroxyphenyl 2-ethoxybenzoate

Beschreibung

Eigenschaften

Molekularformel |

C15H14O4 |

|---|---|

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

(2-hydroxyphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-9-5-3-7-11(13)15(17)19-14-10-6-4-8-12(14)16/h3-10,16H,2H2,1H3 |

InChI-Schlüssel |

TVVLHYVUABCESU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2O |

Kanonische SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

- Ethyl 2-methoxybenzoate (CAS 7335-26-4): Replacing the hydroxyl group with methoxy enhances lipophilicity but reduces hydrogen-bonding capacity. The methoxy derivative exhibits a melting point of 25–27°C and solubility in ethanol (>100 mg/mL) , whereas 2-hydroxyphenyl 2-ethoxybenzoate likely has higher polarity due to the free hydroxyl group, affecting its solubility profile.

- This contrasts with 2-ethoxybenzoate derivatives, where the ethoxy group may enhance thermal stability but reduce aqueous solubility.

Thermal and Chemical Stability

Alkoxy-substituted benzoates, such as methyl 2-ethoxybenzoate, are prone to dealkylation under thermal stress. For example, heating methyl 2-ethoxybenzoate with ethane-1,2-diamine at atmospheric pressure yields 2-(2-hydroxyphenyl)-1H-imidazoline due to ethoxy group cleavage . This suggests that 2-Hydroxyphenyl 2-ethoxybenzoate may similarly decompose at elevated temperatures, limiting its utility in high-temperature applications.

Electronic and Spectroscopic Properties

Density functional theory (DFT) studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () reveal that hydroxyl groups significantly influence HOMO-LUMO gaps and dipole moments (2.57 Debye). By analogy, the hydroxyl and ethoxy groups in 2-Hydroxyphenyl 2-ethoxybenzoate likely contribute to a polarized electron distribution, enhancing its UV absorption properties. This aligns with benzotriazole-based UV stabilizers like Tinuvin®5050, which utilize hydroxyphenyl groups for synergistic UV/HALS activity .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Alkoxybenzoate esters, including 2-ethoxy derivatives, are sensitive to reaction conditions. For instance, attempts to synthesize 2-(2-ethoxyphenyl)-1H-imidazoline from methyl 2-ethoxybenzoate failed due to thermal decomposition, yielding hydroxylated byproducts .

- Spectroscopic Differentiation : Infrared (IR) and NMR spectra of hydroxyphenyl esters show distinct peaks for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups, enabling differentiation from analogs like ethyl 2-acetylbenzoate (), which exhibits acetyl C=O stretches near 1680 cm⁻¹.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.